Product packaging for Pyrrolidine-1-carboximidamide hydrobromide(Cat. No.:CAS No. 175277-39-1)

Pyrrolidine-1-carboximidamide hydrobromide

Cat. No.: B063158
CAS No.: 175277-39-1
M. Wt: 194.07 g/mol
InChI Key: NGHBTEAGXBELKR-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide hydrobromide is a chemically modified guanidine derivative of significant interest in medicinal chemistry and pharmacological research. Its core structure, featuring a pyrrolidine ring appended with a carboximidamide group, is designed to mimic the guanidine moiety found in many biologically active compounds. The primary research value of this molecule lies in its potential as a key intermediate or building block for the synthesis of more complex molecules, particularly enzyme inhibitors. Researchers are actively investigating its mechanism of action, which is hypothesized to involve competitive inhibition of enzymes like nitric oxide synthase (NOS) or interactions with various guanidine-recognizing biological targets. This compound is especially valuable in the development of novel therapeutic agents for cardiovascular diseases, neurological disorders, and inflammatory conditions, where modulating nitric oxide pathways is a key therapeutic strategy. The hydrobromide salt form ensures enhanced stability and solubility for in vitro assay systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12BrN3 B063158 Pyrrolidine-1-carboximidamide hydrobromide CAS No. 175277-39-1

Properties

IUPAC Name

pyrrolidine-1-carboximidamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c6-5(7)8-3-1-2-4-8;/h1-4H2,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHBTEAGXBELKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594834
Record name Pyrrolidine-1-carboximidamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-39-1
Record name Pyrrolidine-1-carboximidamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Nucleophilic Addition : Pyrrolidine reacts with cyanamide in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) under reflux conditions. The reaction is catalyzed by a phase-transfer agent such as tricaprylmethylammonium chloride to enhance interfacial reactivity.

  • Acidification : The resultant pyrrolidine-1-carboximidamide is treated with concentrated HBr (48% w/w) at 0–5°C to precipitate the hydrobromide salt.

Optimization Insights :

  • Temperature : Elevated temperatures (50–80°C) accelerate the nucleophilic addition but risk side reactions such as cyanamide polymerization.

  • Solvent Choice : Ethanol minimizes byproduct formation compared to xylene, which requires higher temperatures.

  • Catalyst Loading : A 2–5 mol% phase-transfer catalyst improves yields by 15–20%.

Two-Step Synthesis via Carboximidamide Intermediate

For higher-purity applications, a two-step approach isolates pyrrolidine-1-carboximidamide before salt formation. This method is preferred in pharmaceutical settings where impurity profiles are critical.

Step 1: Synthesis of Pyrrolidine-1-carboximidamide

Pyrrolidine reacts with cyanamide under strongly basic conditions (e.g., 50% NaOH) to form the carboximidamide. The base deprotonates cyanamide, enhancing its nucleophilicity for attack on pyrrolidine’s amine.

Reaction Conditions :

  • Base : Sodium hydroxide (50% w/w aqueous solution).

  • Catalyst : Tricaprylmethylammonium chloride (0.1–0.5 equiv).

  • Time : 6–12 hours at 25–40°C.

Step 2: Hydrobromide Salt Formation

The free base is dissolved in anhydrous diethyl ether, and gaseous HBr is bubbled through the solution. The hydrobromide salt precipitates as a crystalline solid, which is filtered and dried under vacuum.

Yield Enhancement :

  • Slow Acid Addition : Controlled introduction of HBr minimizes local overheating, preserving product stability.

  • Solvent Purity : Anhydrous solvents prevent hydrolysis of the carboximidamide group.

Industrial-Scale Production Considerations

Scaling up the synthesis of this compound requires addressing cost, safety, and environmental factors.

Process Intensification Strategies

  • Continuous Flow Reactors : Replace batch reactors to improve heat transfer and reduce reaction times.

  • Catalyst Recycling : Phase-transfer catalysts are recovered via aqueous-organic phase separation, reducing waste.

Safety Protocols :

  • HBr Handling : Closed-system acid addition units prevent exposure to corrosive vapors.

  • Cyanamide Storage : Stabilized cyanamide solutions (e.g., pH 10–12) mitigate decomposition risks.

Comparative Analysis of Synthetic Methods

Parameter Direct Condensation Two-Step Synthesis
Yield 70–85%80–90%
Purity 90–95%98–99%
Reaction Time 8–12 hours16–24 hours
Scalability ModerateHigh
Byproduct Formation 5–10%<2%

Key Trade-offs :

  • The direct method offers shorter reaction times but lower purity, making it suitable for bulk industrial applications.

  • The two-step approach achieves pharmaceutical-grade purity at the expense of longer processing times .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-1-carboximidamide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are commonly employed.

Major Products Formed

    Oxidation: Oxo derivatives of pyrrolidine.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

Pyrrolidine-1-carboximidamide hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of pyrrolidine-1-carboximidamide hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Pyrrolidine-1-carboximidamide Derivatives
  • Hydrochloride vs. Hydrobromide Salts: The counterion significantly impacts physicochemical properties. For example, N-(diaminomethylidene)pyrrolidine-1-carboximidamide hydrochloride (C₆H₁₂ClN₅, MW: 197.65 g/mol) has a chloride ion, whereas the hydrobromide variant (C₅H₁₂BrN₃) has a bromide ion. Bromide salts often exhibit higher molar mass and distinct solubility profiles compared to chlorides .
  • N-Hydroxy-pyrrolidine-1-carboximidamide (C₅H₁₁N₃O, MW: 129.16 g/mol): The N-hydroxy group introduces hydrogen-bonding capacity, altering binding affinity in enzyme interactions (PSA: 61.85 vs. 73.34 for 2-hydroxy derivative) .
Pyrazole-1-carboximidamide Derivatives

Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (C₁₇H₁₈N₄O, MW: 294.36 g/mol) feature a pyrazole ring instead of pyrrolidine. The pyrazole core confers rigidity and aromaticity, influencing electronic properties and metabolic stability. Such derivatives are often explored as antimicrobial or anti-inflammatory agents .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Counterion LogP PSA (Ų) Key Features
Pyrrolidine-1-carboximidamide HBr C₅H₁₂BrN₃ 193.02 HBr ~0.42 73.34 High solubility, enzyme inhibition
2-Hydroxy-pyrrolidine derivative C₅H₁₁N₃O 129.16 None 0.03 73.34 Enhanced polarity, lower LogP
Pyridine hydrobromide C₅H₆BrN 160.01 HBr N/A 12.89 Simple aromatic salt, limited bioactivity
SLP7111228 (SphK1 inhibitor) C₂₀H₂₈N₄OCl 393.93 HCl 3.5 84.78 Selective SphK1 inhibition (Ki: 48 nM)

Key Research Findings

Counterion Effects : Hydrobromide salts generally offer higher solubility in polar solvents compared to hydrochlorides, as seen in pyridine HBr (160.01 g/mol) vs. pyrrolidine derivatives .

The pyrazole ring in carboximidamide derivatives introduces π-π stacking interactions, enhancing binding to aromatic enzyme pockets .

Biological Activity

Pyrrolidine-1-carboximidamide hydrobromide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article delves into the compound's biological activity, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • Molecular Formula : C5H12BrN3
  • Molecular Weight : 202.07 g/mol
  • CAS Number : 102392-83-6

Pyrrolidine-1-carboximidamide acts primarily as an enzyme inhibitor. Its structural properties allow it to interact with various biological targets, leading to significant effects on cellular processes. Research has indicated that the compound may inhibit key enzymes involved in metabolic pathways, including those related to cancer and infectious diseases.

Antimicrobial Activity

One of the notable areas of research involves the compound's antimicrobial properties. Studies have shown that pyrrolidine derivatives exhibit activity against several bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves the inhibition of the InhA enzyme, essential for fatty acid synthesis in mycobacteria.

CompoundTarget EnzymeIC50 (µM)Reference
Pyrrolidine-1-carboximidamideInhA10.05

Anticancer Properties

Pyrrolidine derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion, has been highlighted in recent studies.

StudyCancer TypeMechanismResult
VariousIDO InhibitionPotent activity against tumor growth

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Initial studies indicate moderate bioavailability with potential for optimization through structural modifications.

Key Pharmacokinetic Parameters

ParameterValue
Cmax830 ng/mL (IP administration)
Tmax0.25 h
AUC66,000 ng/mL*h

Case Studies

  • Study on Antitubercular Activity : A study evaluated the efficacy of pyrrolidine derivatives against Mycobacterium tuberculosis. Results indicated that specific modifications to the pyrrolidine structure enhanced potency significantly compared to earlier compounds.
  • Cancer Treatment Efficacy : Another study focused on the role of pyrrolidine derivatives in inhibiting IDO in cancer models. The findings suggested that these compounds could restore immune response against tumors, showcasing their potential as therapeutic agents.

Q & A

Q. What are the standard methods for synthesizing Pyrrolidine-1-carboximidamide hydrobromide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include the use of organic solvents (e.g., dichloromethane or tetrahydrofuran) under controlled temperatures (room temperature to 50°C) to minimize side reactions. For example, carboximidamide derivatives are often synthesized by reacting pyrrolidine with carboximidoyl halides in the presence of a base. Reaction optimization, such as adjusting stoichiometry or solvent polarity, is critical for yield enhancement. Industrial-scale synthesis may employ continuous flow reactors to improve efficiency .

Q. How is this compound characterized structurally and quantitatively?

Structural confirmation requires spectroscopic techniques:

  • NMR (¹H/¹³C) to verify the pyrrolidine ring and carboximidamide group.
  • Mass spectrometry (MS) for molecular weight validation (exact mass: 193.01022 g/mol) .
  • Elemental analysis to confirm stoichiometry (C₅H₁₁N₃·HBr). Quantitative purity assessment typically uses HPLC with UV detection, calibrated against reference standards.

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods to prevent inhalation of vapors or dust.
  • Storage: Keep in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to minimize degradation .
  • Spill management: Neutralize with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

Batch consistency requires rigorous quality control:

  • Analytical methods: HPLC (purity >95%), MS (to confirm molecular identity), and Karl Fischer titration (water content).
  • Documentation: Track reaction parameters (temperature, solvent ratios) and raw material sources. For sensitive assays (e.g., receptor binding), request additional analyses like peptide content or residual solvent testing .

Advanced Research Questions

Q. How does the carboximidamide functional group influence the compound’s reactivity and stability under varying pH conditions?

The carboximidamide group (-C(=NH)-NH₂) is nucleophilic and prone to hydrolysis under acidic or alkaline conditions. Stability studies should involve:

  • pH-dependent degradation assays: Monitor decomposition via HPLC at pH 2–12.
  • Kinetic analysis: Calculate half-life (t₁/₂) and degradation pathways (e.g., hydrolysis to carboxylic acid derivatives). Data from related carboximidamide compounds suggest optimal stability near neutral pH .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, assay conditions, or receptor heterogeneity. Mitigation strategies include:

  • Reproducibility checks: Validate activity across multiple cell lines (e.g., HEK-293 vs. CHO).
  • Analytical comparison: Use LC-MS to compare batches from different sources.
  • Dose-response curves: Establish EC₅₀/IC₅₀ values under standardized conditions. Cross-reference with structurally analogous compounds (e.g., 3-(Ethoxymethyl)pyrrolidine derivatives) to identify structure-activity relationships .

Q. What advanced spectroscopic techniques are suitable for studying the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to receptors.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography: Resolve 3D structures of compound-target complexes. These methods are critical for rational drug design, as demonstrated in studies of related pyrrolidine-based ligands .

Q. How can degradation products of this compound be identified and quantified during long-term stability studies?

  • Forced degradation: Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH).
  • LC-MS/MS: Identify degradation products via fragmentation patterns.
  • Quantitative NMR (qNMR): Use deuterated solvents and internal standards (e.g., TMS) for quantification. Stability profiles should inform storage recommendations .

Q. What computational modeling approaches predict the pharmacokinetic properties of this compound?

  • Molecular Dynamics (MD) simulations: Predict membrane permeability (logP) and blood-brain barrier penetration.
  • ADMET prediction tools: Use software like SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Methodological Considerations

Q. How should researchers design dose-response experiments to evaluate the compound’s efficacy in cellular assays?

  • Range-finding assays: Start with broad concentrations (e.g., 1 nM–100 µM) and narrow based on initial responses.
  • Controls: Include vehicle (e.g., DMSO) and positive/negative controls (e.g., known agonists/antagonists).
  • Data normalization: Express results as % inhibition/activation relative to controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ .

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